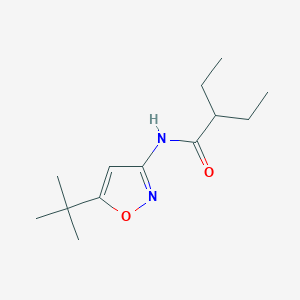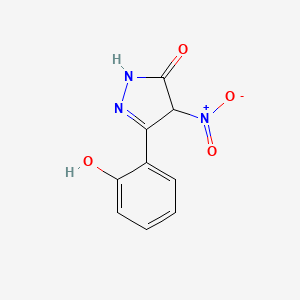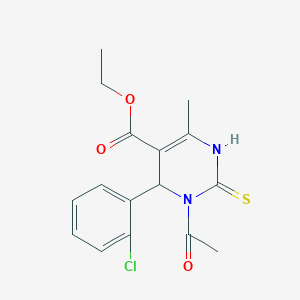![molecular formula C16H20BrNO2S B4938850 N-[(4-bromo-2-thienyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine CAS No. 331858-58-3](/img/structure/B4938850.png)
N-[(4-bromo-2-thienyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine
Übersicht
Beschreibung
N-[(4-bromo-2-thienyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "Bromantane" and has been found to have a range of biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
Bromantane is believed to work by modulating the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Bromantane has been found to have a range of biochemical and physiological effects, including increasing the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival. It has also been found to increase the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in mood regulation and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Bromantane in lab experiments is its ability to modulate the levels of various neurotransmitters, which can be useful in studying the effects of these neurotransmitters on behavior and cognition. However, one of the limitations of using Bromantane is its potential toxicity, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on Bromantane, including studying its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as its potential use as a cognitive enhancer. Additionally, more research is needed to determine the optimal dosage and administration methods for Bromantane, as well as its potential side effects and interactions with other drugs.
Synthesemethoden
Bromantane can be synthesized using a variety of methods, including the reaction of 2-bromo-1-phenylethanone with 3,4-dimethoxyphenylmagnesium bromide, followed by N-methylation with formaldehyde and sodium cyanoborohydride. Another method involves the reaction of 2-bromo-1-phenylethanone with 3,4-dimethoxybenzylamine, followed by N-methylation with formaldehyde and sodium cyanoborohydride.
Wissenschaftliche Forschungsanwendungen
Bromantane has been studied for its potential use in a range of scientific research applications, including as an antidepressant, anxiolytic, and cognitive enhancer. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2S/c1-18(10-14-9-13(17)11-21-14)7-6-12-4-5-15(19-2)16(8-12)20-3/h4-5,8-9,11H,6-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRZGHAQTJQPHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401148675 | |
| Record name | 4-Bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-2-thiophenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401148675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331858-58-3 | |
| Record name | 4-Bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-2-thiophenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331858-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-2-thiophenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401148675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B4938785.png)
![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B4938787.png)

![3-[(3-bromo-4-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4938796.png)


![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4938822.png)
![2-adamantyl[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4938828.png)
![4-(acetylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4938842.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4938858.png)


![3-[(2-chloro-2-propen-1-yl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4938875.png)
